molecular formula C32H34Cl2N2Sn B15162272 Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline

Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline

Cat. No.: B15162272
M. Wt: 636.2 g/mol
InChI Key: MXLQCOIUYVEIFY-UHFFFAOYSA-L
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Description

Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is a compound that combines the properties of an organotin compound and a phenanthroline derivative. The organotin component, ditert-butyl(dichloro)stannane, is known for its applications in organic synthesis and catalysis. The phenanthroline derivative, 4,7-diphenyl-1,10-phenanthroline, is widely used in coordination chemistry and as a ligand in various metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diphenyl-1,10-phenanthroline involves the reaction of o-nitroaniline with arsenic acid in dilute sulfuric acid, followed by the addition of β-chloropropiophenone. The mixture is heated and then neutralized with sodium hydroxide. The resulting product is extracted with benzene and purified through recrystallization .

Ditert-butyl(dichloro)stannane can be synthesized by reacting tert-butyl chloride with tin tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl(dichloro)stannane undergoes various types of reactions, including:

4,7-diphenyl-1,10-phenanthroline undergoes:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is unique due to its combination of organotin and phenanthroline properties, making it versatile in both catalysis and coordination chemistry. Its ability to form stable metal complexes and act as a catalyst in various reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C32H34Cl2N2Sn

Molecular Weight

636.2 g/mol

IUPAC Name

ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline

InChI

InChI=1S/C24H16N2.2C4H9.2ClH.Sn/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-4(2)3;;;/h1-16H;2*1-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

MXLQCOIUYVEIFY-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5

Origin of Product

United States

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